1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate

Übersicht

Beschreibung

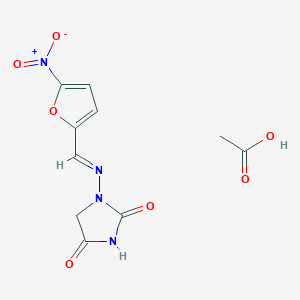

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their broad-spectrum antibacterial properties, making them valuable in both medical and industrial applications. The compound’s structure includes a nitrofuran moiety linked to a hydantoin ring, which contributes to its unique chemical and biological properties .

Vorbereitungsmethoden

The synthesis of 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate typically involves the condensation of 5-nitrofurfural with hydantoin derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form different derivatives, which may exhibit enhanced antibacterial activity.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which can further undergo various substitution reactions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring, leading to the formation of various substituted derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various nitrofuran derivatives with potential antibacterial properties.

Biology: The compound is studied for its effects on bacterial cells, including its ability to inhibit bacterial growth and biofilm formation.

Medicine: It is explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative and Gram-positive bacteria.

Industry: The compound is used in the development of antibacterial coatings and materials for medical devices and surfaces .

Wirkmechanismus

The antibacterial activity of 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is primarily due to its ability to interfere with bacterial DNA, RNA, and protein synthesis. The compound is converted by bacterial nitroreductases into reactive intermediates that form adducts with bacterial macromolecules, leading to cell death. This mechanism involves multiple molecular targets and pathways, making it effective against a broad range of bacteria .

Vergleich Mit ähnlichen Verbindungen

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate can be compared with other nitrofuran derivatives such as:

Nitrofurantoin: Similar in structure but with different pharmacokinetic properties and spectrum of activity.

Furazolidone: Another nitrofuran derivative with distinct antibacterial and antiprotozoal activities.

Nitrofurazone: Known for its use in topical antibacterial treatments

The uniqueness of this compound lies in its specific structural features that confer unique antibacterial properties and potential for various applications.

Biologische Aktivität

1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antineoplastic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 256.17 g/mol. Its structure features a nitro group, which is significant for its biological activity, particularly in redox reactions that can lead to microbial cell death.

The biological activity of this compound is primarily attributed to its ability to undergo reductive bioactivation in anaerobic conditions. This process involves the generation of reactive intermediates that interact with cellular macromolecules, leading to:

- DNA Damage : The compound can bind to DNA, causing strand breaks and loss of helical structure.

- Inhibition of Cellular Processes : It affects various cellular pathways, including cell signaling and gene expression, ultimately leading to apoptosis in susceptible cells.

Biological Activities

Recent studies have highlighted diverse biological activities associated with this compound:

- Antimicrobial Activity : Nitro compounds have shown effectiveness against a range of bacteria and parasites. For instance, the nitro group induces redox reactions that can be toxic to microorganisms such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

- Antineoplastic Properties : The compound's ability to generate cytotoxic radicals makes it a candidate for cancer therapy, particularly in targeting hypoxic tumor environments where traditional therapies may fail .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:

- Antimicrobial Efficacy :

-

Mechanistic Insights :

- Research indicates that the mechanism involves enzymatic reduction in hypoxic conditions, leading to the formation of reactive species that damage cellular components . This has been particularly noted in studies involving Trypanosoma cruzi (Chagas disease) .

-

Pharmacokinetics :

- Similar compounds have shown high oral bioavailability (>90%), suggesting that this compound may also exhibit favorable pharmacokinetic properties when administered orally .

Data Tables

Eigenschaften

IUPAC Name |

acetic acid;1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5.C2H4O2/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;1-2(3)4/h1-3H,4H2,(H,10,13,14);1H3,(H,3,4)/b9-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCASJWXQFBOPZ-JSGFVSQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169910 | |

| Record name | Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1749-92-4 | |

| Record name | Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001749924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.